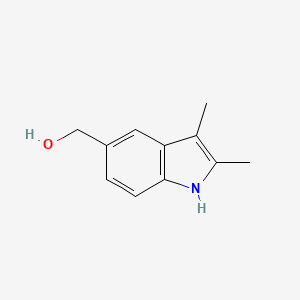

(2,3-dimethyl-1H-indol-5-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex indole derivatives often involves multi-step reactions, starting from simpler precursors such as phenylhydrazine hydrochloride and progressing through a series of transformations. For example, the synthesis of 2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole involved several steps, including dehydrogenative reactions to construct the tetracyclic ring system from simpler precursors . This suggests that the synthesis of (2,3-dimethyl-1H-indol-5-yl)methanol could also involve a multi-step process, potentially starting from a simple indole derivative and introducing the methyl groups and methanol moiety through targeted reactions.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a planar indole moiety, as seen in the crystal structure of a related compound where the indole rings are essentially planar . This planarity is a common feature of indole derivatives and is likely to be present in (2,3-dimethyl-1H-indol-5-yl)methanol as well. The presence of substituents such as methyl groups can influence the overall conformation of the molecule, potentially leading to different crystal packing and intermolecular interactions.

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions, including hydrogen bonding, which is crucial for the formation of crystal structures. For instance, in one of the studied compounds, hydrogen bonds were observed between heterocyclic molecules and methanol molecules, forming a centrosymmetric dimer . This indicates that (2,3-dimethyl-1H-indol-5-yl)methanol could also engage in hydrogen bonding, which could affect its reactivity and interactions with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be influenced by their molecular structure and the nature of their substituents. For example, intramolecular hydrogen bonds were observed in a compound with a dioxolane ring and aromatic rings, which could affect its solubility and stability . Similarly, the presence of methyl groups and a methanol moiety in (2,3-dimethyl-1H-indol-5-yl)methanol would influence its physical properties such as melting point, boiling point, and solubility, as well as chemical properties like acidity and basicity.

Applications De Recherche Scientifique

1. Catalytic Conversions and Chemical Synthesis

(2,3-dimethyl-1H-indol-5-yl)methanol plays a significant role in various catalytic conversions and chemical synthesis processes. Research by Deutsch, Martin, and Lieske (2007) explored the acid-catalyzed condensation of glycerol with different aldehydes and acetals, leading to the formation of compounds like [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, which have applications as novel platform chemicals (Deutsch, Martin, & Lieske, 2007).

2. Medicinal Chemistry and Pharmacology

A study by Rubab et al. (2017) investigated the synthesis of 2-(1H-Indol-3-yl)acetohydrazides and their derivatives, demonstrating their potential as antibacterial and anti-enzymatic agents. These compounds were found to exhibit significant activities against bacterial strains and enzymes like α-Glucosidase and Butyrylcholinesterase, indicating their potential in medicinal chemistry (Rubab et al., 2017).

3. Fuel and Energy Research

Research into alternative fuels has identified (2,3-dimethyl-1H-indol-5-yl)methanol as a key compound. Studies by Song et al. (2002) and Peláez et al. (2017) on the catalytic conversion of methanol and dimethyl ether to hydrocarbons, as well as the synthesis of dimethyl ether from syngas, highlight the relevance of these compounds in the field of sustainable energy and fuel production (Song et al., 2002); (Peláez, Marín, & Ordóñez, 2017).

4. Organic Synthesis and Chemical Reactions

The compound is also pivotal in various organic synthesis processes and chemical reactions. Sar et al. (2021) and Acheson et al. (1972) provided insights into the functionalization of indoles and pyrroles and the reactions of indoles with acetylenedicarboxylate, respectively. These studies reveal the versatility of (2,3-dimethyl-1H-indol-5-yl)methanol in organic chemistry (Sar et al., 2021); (Acheson et al., 1972).

5. Environmental and Green Chemistry

(2,3-dimethyl-1H-indol-5-yl)methanol contributes to advancements in green chemistry. The study by Cassone et al. (2017) on the novel synthesis route of dimethyl ether from methanol underlines the potential of this compound in developing environmentally friendly chemical processes (Cassone et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

(2,3-dimethyl-1H-indol-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-7-8(2)12-11-4-3-9(6-13)5-10(7)11/h3-5,12-13H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGHELSLEZLWLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-dimethyl-1H-indol-5-yl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327059.png)

![1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1327062.png)

acetic acid](/img/structure/B1327063.png)

![3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327068.png)

![3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327070.png)

![3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327071.png)

![3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327076.png)

![4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327078.png)

![Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327079.png)